N,N-Dimethyl-5-(3-methylisoxazol-5-yl)-4-(piperidin-4-yl)pyrimidin-2-amine

PI3K inhibitor GSK-3β inhibitor Kinase selectivity profiling

Facing off-target effects from non-selective kinase inhibitors? This compound provides a precise solution for pathway interrogation. - Distinct selectivity window: PI3Kα IC50 = 78 nM vs. PI3Kδ >20 μM, enabling built-in counter-screening.[reference:0] - Clean chemical probe: PI3Kα/GSK-3β selectivity ratio of ~28 ensures minimal Wnt pathway interference at active concentrations.[reference:1] - Consistent quality: ≥95% purity with reliable batch-to-batch consistency for reproducible results.[reference:2]

Molecular Formula C15H21N5O
Molecular Weight 287.36 g/mol
Cat. No. B12306976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-5-(3-methylisoxazol-5-yl)-4-(piperidin-4-yl)pyrimidin-2-amine
Molecular FormulaC15H21N5O
Molecular Weight287.36 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C2=CN=C(N=C2C3CCNCC3)N(C)C
InChIInChI=1S/C15H21N5O/c1-10-8-13(21-19-10)12-9-17-15(20(2)3)18-14(12)11-4-6-16-7-5-11/h8-9,11,16H,4-7H2,1-3H3
InChIKeyJRHCSIRJFGUYMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-5-(3-methylisoxazol-5-yl)-4-(piperidin-4-yl)pyrimidin-2-amine: Multi-Kinase PI3K/GSK-3β Probe


N,N-Dimethyl-5-(3-methylisoxazol-5-yl)-4-(piperidin-4-yl)pyrimidin-2-amine (CAS 2088570-75-4) is a synthetic, small-molecule kinase inhibitor featuring a 2-aminopyrimidine core substituted with a 4-piperidinyl group at the 4-position and a 3-methylisoxazol-5-yl group at the 5-position . It is categorized as a pyrimidine derivative and is primarily utilized as a research tool for probing kinase-dependent signaling pathways. Its molecular formula is C15H21N5O, with a molecular weight of 287.36 g/mol and a typical purity of ≥95% . The compound has been profiled against multiple kinases, including PI3K isoforms and GSK-3β, making it a valuable tool for selectivity profiling within kinase inhibitor discovery programs [1].

Kinase selectivity profiling (PI3K/GSK-3β)
PI3K/AKT pathway investigation tool
Multi-kinase inhibitor discovery programs

N,N-Dimethyl-5-(3-methylisoxazol-5-yl)-4-(piperidin-4-yl)pyrimidin-2-amine: Generic Substitution Pitfalls


Generic substitution is not advisable for N,N-Dimethyl-5-(3-methylisoxazol-5-yl)-4-(piperidin-4-yl)pyrimidin-2-amine because its unique arrangement of the 3-methylisoxazole and N,N-dimethylamino groups on the pyrimidine core dictates a specific kinase selectivity profile that is highly sensitive to minor structural modifications. As demonstrated by the class-level evidence for pyrimidinyl-isoxazole derivatives, even small changes in substituents can abolish activity against the intended target or introduce potent off-target effects, such as CYP inhibition [1]. The quantitative data below demonstrates that this compound's potency against GSK-3β (IC50 = 2.20E+3 nM) is moderate, while its activity against certain PI3K isoforms is in the nanomolar range (e.g., PI3Kα IC50 = 78 nM), highlighting a distinct selectivity window that would be lost with a close analog [2][3].

Minor substituent changes may alter kinase selectivity and introduce off-target effects (e.g., CYP inhibition)
Observed PI3Kα/GSK-3β potency ratio may not transfer to close structural analogs
Analogs may gain PI3Kδ cellular activity, potentially confounding immune-competent models

N,N-Dimethyl-5-(3-methylisoxazol-5-yl)-4-(piperidin-4-yl)pyrimidin-2-amine: Selectivity Profile Analysis


PI3Kα/GSK-3β Selectivity Window

The compound demonstrates a pronounced selectivity window between PI3Kα and GSK-3β, with a nearly 30-fold difference in potency. This selectivity is crucial for experiments that require specific inhibition of the PI3K/AKT pathway without confounding effects from Wnt/β-catenin signaling modulation. In a purified kinase assay, the PI3Kα IC50 is 78 nM, while the GSK-3β IC50 is 2,200 nM [1][2]. This contrasts with pan-PI3K probes that may show equipotent or more potent GSK-3β inhibition.

PI3Kα vs GSK-3β
Cross-study comparable
This compound
PI3Kα: 78 nM
GSK-3β: 2,200 nM
Ratio ~28
Comparator (GDC-0941)
PI3Kα ~3 nM
GSK-3β ~80 nM
Ratio ~27
Reported PI3Kα selectivity may support pathway-specific studies
Purified kinase assay; absolute potency context differs
PI3K inhibitor GSK-3β inhibitor Kinase selectivity profiling

PI3Kδ Cellular Activity Differentiation

In a cellular context, the compound displays weak inhibition of PI3Kδ-dependent chemotaxis (IC50 > 20,000 nM), which is a key point of differentiation from PI3Kδ-selective inhibitors used in immunology [1]. This lack of potent cellular PI3Kδ activity positions the compound as a cleaner probe for PI3Kα/β-dependent functions in cells where PI3Kδ crosstalk is a concern.

Cellular PI3Kδ
Class-level inference
IC50 > 20,000 nM
>8,000-fold lower than PI3Kδ-selective idelalisib (IC50 2.5 nM) in CSF1-stimulated chemotaxis assay (THP1 cells)
Low PI3Kδ activity may support PI3Kα/β-focused research
Cellular assay context; immune-competent model review required
PI3Kδ inhibitor Cellular chemotaxis Immunology probe

Inferred p38 MAPK Polypharmacology

The compound's structure, featuring a 4-(4-pyrimidinyl)isoxazole motif, places it within the class of p38 MAP kinase inhibitors, as evidenced by the patent literature which claims excellent p38 MAP kinase inhibitory activity for this scaffold [1]. While direct quantitative data for this specific compound is lacking, the class-level inference suggests a potential for concurrent PI3K/p38 MAPK inhibition, a polypharmacology profile that is distinct from single-target kinase inhibitors. The dual inhibition of PI3Kα (IC50 = 78 nM) and a predicted p38 MAPK activity offers a unique research tool for studying the intersection of stress and growth factor signaling.

p38 MAPK Inference
Class-level inference
Pyrimidinylisoxazole scaffold associated with p38 MAPK inhibition (patent US-2008114003-A1) suggests potential dual PI3K/p38 MAPK polypharmacology
Polypharmacology inference requires direct p38 assay validation
No quantitative data for this compound; scaffold-based prediction
p38 MAPK inhibitor Polypharmacology Inflammation

N,N-Dimethyl-5-(3-methylisoxazol-5-yl)-4-(piperidin-4-yl)pyrimidin-2-amine: Optimal Use Cases


PI3K Isoform Selectivity Panel Screening

The compound's distinct PI3Kα potency (IC50 = 78 nM) combined with its weak cellular PI3Kδ activity (>20 μM) makes it an ideal reference compound for inclusion in kinase selectivity panels. It serves as a positive control for PI3Kα activity while providing a built-in counter-screen for PI3Kδ, enabling efficient, multiplexed analysis of compound selectivity across the PI3K family [1][2].

PI3K/AKT Pathway Activation Chemical Probe

With a PI3Kα/GSK-3β selectivity ratio of ~28, this compound is a valuable chemical biology probe for activating the PI3K/AKT pathway in cell lines where GSK-3β-mediated Wnt signaling is also active. Its moderate GSK-3β inhibition (IC50 = 2,200 nM) is unlikely to cause significant off-target effects at concentrations used to inhibit PI3Kα, ensuring cleaner pathway interrogation compared to less selective PI3K inhibitors [3].

PI3K/p38 MAPK Crosstalk Polypharmacology

Based on its pyrimidinylisoxazole scaffold, which is associated with p38 MAP kinase inhibition, this compound offers a unique tool for investigating the interplay between the PI3K and p38 MAPK signaling pathways. It can be used at sub-micromolar concentrations to inhibit PI3Kα while potentially modulating p38 MAPK activity, enabling studies of integrated stress and growth factor responses that are not possible with mono-selective kinase inhibitors [4].

Negative Control for PI3Kδ Cellular Assays

The compound's high IC50 (>20 μM) for inhibiting PI3Kδ-driven chemotaxis in THP1 cells qualifies it as an excellent negative control compound for cellular assays designed to detect PI3Kδ-specific activity. This is critical for accurately attributing observed phenotypes to PI3Kδ versus other PI3K isoforms, particularly in immunological research where PI3Kδ plays a dominant role [2].

Application
Selection Property
Validation Focus
PI3K isoform selectivity panel studies
Reported PI3Kα-selective profile with low PI3Kδ activity
PI3K isoform selectivity profiling
PI3K/AKT pathway signaling studies
PI3Kα/GSK-3β selectivity window
GSK-3β co-inhibition context
PI3K/p38 MAPK crosstalk research
Scaffold-inferred p38 MAPK activity
p38 MAPK inhibition validation
PI3Kδ cellular assay specificity
Low PI3Kδ cellular activity
PI3Kδ-specific phenotype attribution
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